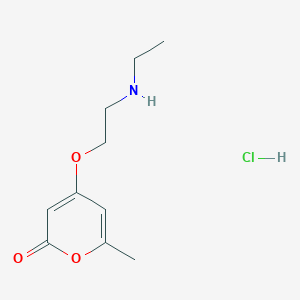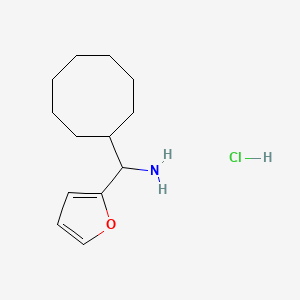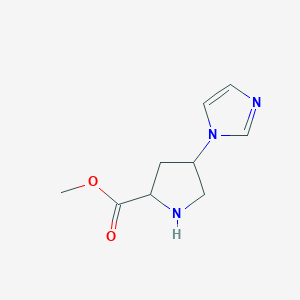
3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride
Übersicht
Beschreibung
3-((Tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride (THPOH) is a cyclic amine derivative that has been used in various scientific applications, including drug discovery, chemical synthesis, and biochemistry. THPOH has been studied for its biochemical and physiological effects and has been found to be an effective tool for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride has been used in a wide range of scientific research applications, including drug discovery, chemical synthesis, and biochemistry. In drug discovery, 3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride has been used to identify novel drug targets, as well as to study the structure-activity relationships of existing drugs. In chemical synthesis, 3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride has been used to synthesize various compounds, including peptides, nucleotides, and carbohydrates. In biochemistry, 3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride has been used to study the structure and function of proteins and other biomolecules.
Wirkmechanismus
Target of Action
Similar compounds have been identified as inhibitors of alk5, a type of kinase
Mode of Action
It’s known that similar compounds interact with their targets, such as kinases, by inhibiting their autophosphorylation . This interaction disrupts the normal functioning of the target, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to affect pathways involving kinases like alk5 . These pathways play crucial roles in various cellular processes, including cell growth and differentiation. The downstream effects of these disruptions can vary widely, depending on the specific pathways and cells involved.
Result of Action
Similar compounds have been shown to inhibit the activity of certain kinases, leading to disruptions in cellular processes such as cell growth and differentiation .
Vorteile Und Einschränkungen Für Laborexperimente
3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. Additionally, it can be used to study a wide range of biochemical and physiological processes. However, 3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride also has some limitations. It is not very soluble in water, and it has a short half-life, which limits its use in long-term experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride. It could be used to develop more effective drugs for the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease. Additionally, it could be used to study the structure and function of proteins and other biomolecules, as well as to develop new methods for chemical synthesis. Finally, it could be used to study the effects of environmental toxins on the body, as well as to screen for novel drug targets.
Eigenschaften
IUPAC Name |
3-(oxan-4-yloxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-4-10-7-9(1)12-8-2-5-11-6-3-8;/h8-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKXVDXKHZZILF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















